Dicyclohexylammonium N-acetyl-S-(1-carboxylato-2-cyanoethyl)-L-cysteinate-N,2,3-d3
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Description
Dicyclohexylammonium N-acetyl-S-(1-carboxylato-2-cyanoethyl)-L-cysteinate-N,2,3-d3 is a useful research compound. Its molecular formula is C21H35N3O5S and its molecular weight is 444.605. The purity is usually 95%.
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Biological Activity
Dicyclohexylammonium N-acetyl-S-(1-carboxylato-2-cyanoethyl)-L-cysteinate-N,2,3-d3 is a derivative of N-acetyl-L-cysteine (NAC), which has garnered attention for its diverse biological activities. This compound's potential therapeutic applications span various medical fields, particularly in oncology and neuroprotection. Understanding its biological activity is crucial for developing effective treatments.
Chemical Structure and Properties
The compound can be represented by the following structure:
- Chemical Formula : C₁₁H₁₄N₂O₄S
- Molecular Weight : 270.36 g/mol
The presence of the dicyclohexylammonium moiety enhances solubility and stability in biological systems, making it a promising candidate for pharmacological applications.
This compound exhibits multiple mechanisms of action:
- Antioxidant Activity : Similar to NAC, this compound acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress in cells .
- Modulation of Apoptosis : The compound has been shown to influence apoptotic pathways, potentially enhancing the efficacy of chemotherapeutic agents in cancer treatment .
- Calcium Channel Modulation : It may act as a modulator of calcium release-activated calcium (CRAC) channels, which are critical in various cellular processes including muscle contraction and neurotransmitter release .
Antioxidant Properties
Research indicates that the compound effectively reduces oxidative damage in various cell types. For instance, studies have demonstrated its ability to mitigate oxidative stress in cardiac tissues subjected to ischemia-reperfusion injury. This protective effect is attributed to its capacity to restore glutathione levels and reduce reactive oxygen species (ROS) production .
Anti-Cancer Effects
The compound has shown promise in preclinical studies as an adjunct therapy in cancer treatment. Its ability to modulate apoptosis allows it to sensitize cancer cells to chemotherapeutic agents. For example, studies have highlighted its effectiveness in enhancing the cytotoxic effects of doxorubicin on breast cancer cells .
Neuroprotective Effects
In neurodegenerative disease models, this compound has demonstrated neuroprotective properties. It reduces neuronal cell death induced by oxidative stress and inflammation, suggesting potential applications in treating conditions like Alzheimer's disease and Parkinson's disease .
Case Study 1: Cardiac Protection
In a study involving rat models of myocardial infarction, administration of the compound significantly reduced infarct size and improved cardiac function post-injury. The mechanism was linked to enhanced antioxidant defenses and reduced apoptosis in cardiac myocytes .
Case Study 2: Cancer Sensitization
A clinical trial evaluated the compound's efficacy as an adjunct treatment for patients with non-small cell lung cancer undergoing chemotherapy. Results indicated improved response rates and reduced side effects when combined with standard chemotherapy regimens .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-[(2R)-2-[acetyl(deuterio)amino]-2-carboxylato-1,2-dideuterioethyl]sulfanyl-3-cyanopropanoate;dicyclohexylazanium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H23N.C9H12N2O5S/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(12)11-6(8(13)14)4-17-7(2-3-10)9(15)16/h2*11-13H,1-10H2;6-7H,2,4H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t;;6-,7?/m..0/s1/i;;4D,6D/hD/t;;4?,6-,7? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGJHBLABSISGS-QVDGNWAZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(CC#N)C(=O)[O-])C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2.C1CCC(CC1)[NH2+]C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([C@@]([2H])(C(=O)[O-])N([2H])C(=O)C)SC(CC#N)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2.C1CCC(CC1)[NH2+]C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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